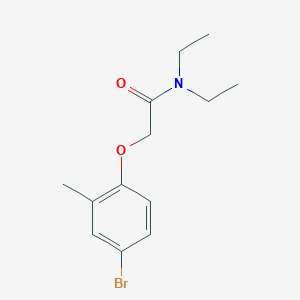
Furan-2-yl(3-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(3-isopropoxyphenyl)methanone is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. This compound features a furan ring fused to a benzene ring, which is substituted with an isopropoxy group at the 3-position and a ketone group at the 2-position of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxyphenyl)methanone typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Substitution Reaction: The furan ring is then subjected to electrophilic substitution reactions to introduce the isopropoxy group at the 3-position.
Ketone Formation: Finally, the ketone group is introduced at the 2-position through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Furan-2-yl(3-isopropoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Furan-2,5-dione, furan-2-carboxylic acid.
Reduction Products: Furan-2-yl(3-isopropoxyphenyl)methanol, amines.
Substitution Products: Various substituted furans depending on the introduced functional groups.
Applications De Recherche Scientifique
Furan-2-yl(3-isopropoxyphenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Furan-2-yl(3-isopropoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Furan-2-yl(3-isopropoxyphenyl)methanone is similar to other furan derivatives, such as:
Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.
Furan-2,5-dione: A furan derivative with two ketone groups.
Furfural: A furan derivative commonly used in the production of resins and other chemicals.
Uniqueness: What sets this compound apart from these compounds is its specific substitution pattern, which provides unique chemical and biological properties.
Propriétés
IUPAC Name |
furan-2-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXAKOWZVBJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














